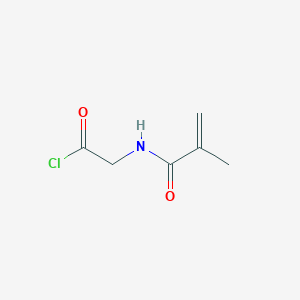

N-(2-Methylacryloyl)glycyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

168409-44-7 |

|---|---|

Molecular Formula |

C6H8ClNO2 |

Molecular Weight |

161.58 g/mol |

IUPAC Name |

2-(2-methylprop-2-enoylamino)acetyl chloride |

InChI |

InChI=1S/C6H8ClNO2/c1-4(2)6(10)8-3-5(7)9/h1,3H2,2H3,(H,8,10) |

InChI Key |

DLZJAVLWBLBIIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Methylacryloyl Glycyl Chloride and Analogous Acyl Chlorides

Synthesis of N-Acyl Glycine (B1666218) Precursors

The initial step in the synthesis is the creation of the N-acyl glycine backbone. This is typically achieved through amidation reactions, and may involve the use of protecting groups to prevent unwanted side reactions.

The formation of N-(2-Methylacryloyl)glycine involves the reaction of glycine with methacryloyl chloride. prepchem.comvandemark.com This is a type of Schotten-Baumann reaction, where an amino acid is acylated. researchgate.net The reaction is typically carried out under alkaline conditions, often in a water-based system, to facilitate the reaction between the acyl chloride and the amino acid. wipo.int The use of a base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. vandemark.com

A general procedure for a similar reaction, the synthesis of N-Methacryloylglycylglycine, involves using sodium hydroxide (B78521) as the base at a controlled temperature of 0°-5°C. prepchem.com In this case, glycylglycine (B550881) is reacted with methacryloyl chloride to yield the desired product. prepchem.com For the synthesis of N-acyl acidic amino acids, a similar process is employed where a fatty acyl chloride is added dropwise to an aqueous solution of the acidic amino acid under alkaline conditions. wipo.int

The reaction of methacryloyl chloride with amines yields amides, and this reactivity is harnessed to form the N-acyl glycine structure. vandemark.com

In the synthesis of complex molecules like N-acyl amino acids, protecting groups are often employed to temporarily mask reactive functional groups, thereby allowing for selective transformations at other sites within the molecule. jocpr.com For amino acids, both the amino group and the carboxyl group may need to be protected depending on the desired reaction sequence. gcwgandhinagar.comresearchgate.net

Common protecting groups for the amino group include Benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc). jocpr.comgcwgandhinagar.comresearchgate.net The carboxyl group can be protected as an ester, for example, a t-butyl ester. gcwgandhinagar.comorganic-chemistry.org The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal. jocpr.com For instance, the Fmoc group is known for being removable under milder conditions compared to the previously favored Boc group. researchgate.net

In some synthetic pathways, the N-acyl group itself can act as a protecting group for the amino function of glycine. ic.ac.uk For example, N-acyl derivatives of glycine can be used in the form of 2,5-Piperazinediones, which are relatively stable heterocyclic compounds. ic.ac.uk The use of protecting groups ensures that the desired amide bond is formed without interference from other reactive sites in the molecule. researchgate.net The selective removal of these groups is a key step in multistep peptide synthesis. gcwgandhinagar.com

Transformation of Carboxylic Acid to Acyl Chloride Moiety

The second major stage of the synthesis is the conversion of the carboxylic acid group of the N-acyl glycine precursor into a more reactive acyl chloride.

The conversion of a carboxylic acid to an acyl chloride is a common transformation in organic synthesis. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. gcwgandhinagar.comgoogle.comyoutube.comcommonorganicchemistry.com The reaction typically involves treating the N-protected amino acid with thionyl chloride, which converts the carboxylic acid to the corresponding acyl chloride. gcwgandhinagar.com This reaction can be carried out in neat thionyl chloride at reflux or in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.comreddit.com

Other chlorinating agents that can be used include oxalyl chloride and phosphorus pentachloride. gcwgandhinagar.comyoutube.comresearchgate.net Oxalyl chloride is often used with a catalytic amount of dimethylformamide (DMF) in a solvent such as DCM. commonorganicchemistry.comresearchgate.net The choice of chlorinating agent can depend on the specific substrate and the desired reaction conditions. For example, oxalyl chloride or phosgene (B1210022) may be preferred over thionyl chloride if catalytic hydrogenation is required in a subsequent step, as thionyl chloride can sometimes leave behind catalyst-poisoning sulfur derivatives. youtube.com

A study on the synthesis of a dipeptide involved the conversion of a carboxylic acid to its acid chloride using thionyl chloride. nih.gov Similarly, a patent describes a process for preparing fatty acid chlorides by reacting a fatty acid with thionyl chloride in the presence of an amine catalyst. google.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the resulting acyl chloride. Factors such as reaction temperature, solvent, and the presence of a catalyst can significantly influence the outcome.

For the conversion of carboxylic acids to acyl chlorides using thionyl chloride, the reaction is often catalyzed by N,N-dimethylformamide (DMF). youtube.com The reaction temperature is a critical parameter to control. For instance, in the synthesis of acyl chlorides from N-protected amino acids, the reaction is often carried out at low temperatures (e.g., 263 K or -10°C) to prevent racemization. researchgate.netgcwgandhinagar.com However, some procedures involve refluxing in thionyl chloride for several hours. commonorganicchemistry.com

The choice of solvent is also important. Solvents of low polarity like methylene (B1212753) chloride or tetrahydrofuran (B95107) (THF) are commonly used. gcwgandhinagar.com In some cases, the reaction can be run without a solvent, using neat thionyl chloride. commonorganicchemistry.com

The stoichiometry of the reagents must also be carefully controlled. While a slight excess of the chlorinating agent is often used, a large excess should be avoided as it can lead to side reactions and the formation of impurities. youtube.com Purification of the acyl chloride, often through distillation, is a necessary step to remove any unreacted starting materials, byproducts, and the chlorinating agent. researchgate.net

Considerations for Impurity Formation During Synthesis

Throughout the synthesis of N-(2-Methylacryloyl)glycyl chloride, the formation of impurities is a significant concern that can affect the quality and yield of the final product.

One potential source of impurities is the starting material, methacryloyl chloride itself. Commercial samples of methacryloyl chloride can contain impurities, including a cyclic dimer that can be formed through a Diels-Alder reaction between two molecules of methacryloyl chloride. lookchem.com Therefore, it is often recommended to distill methacryloyl chloride before use. lookchem.com

During the conversion of the carboxylic acid to the acyl chloride, side reactions can occur. For example, when using thionyl chloride, side products can include sulfur derivatives that can poison catalysts in subsequent reactions. youtube.com If the reaction temperature is too high, compounds with alpha hydrogens can be chlorinated by an excess of thionyl chloride. youtube.com

In the context of N-acyl amino acid chlorides, racemization is a major concern. The formation of the acyl chloride can lead to partial racemization of the stereocenter alpha to the carbonyl group. reddit.com To minimize this, the reaction is often carried out at low temperatures. gcwgandhinagar.com

Furthermore, the Vilsmeier reagent, formed from DMF and a chlorinating agent like thionyl chloride, can lead to the formation of the genotoxic impurity N,N-dimethylcarbamoyl chloride (DMCC). researchgate.net The amount of DMCC formed depends on the chlorinating agent used, with thionyl chloride showing the highest activity for its formation. researchgate.net

Strategies for Preventing Undesired Polymerization

The vinyl group in this compound and its precursors is highly susceptible to free-radical polymerization. This process can be initiated by heat, light, or the presence of radical initiators, leading to the formation of high molecular weight polymers and significantly reducing the yield of the desired product. google.com The polymerization reaction is often exothermic, which can create hazardous conditions. vandemark.com

The control of this undesired polymerization is a critical challenge faced during the distillation, storage, and handling of these monomers. nih.gov The primary strategy to combat this is the introduction of polymerization inhibitors. These molecules function by terminating the propagation step of the polymerization chain reaction. nih.gov

Commonly used inhibitors for methacrylates and acrylates include:

Phenolic Compounds: Hydroquinone (B1673460) and its methoxy (B1213986) ether (MEHQ) are popular and effective inhibitors. google.com They work by scavenging free radicals. In the synthesis of methacryloyl chloride, a small amount of hydroquinone is often added before distillation to prevent polymerization. researchgate.net Similarly, p-methoxyphenol was successfully used as an inhibitor in the synthesis of the related compound, N-Methacryloylglycylglycine. prepchem.com

Phenothiazine: This compound is often used as a standard stabilizer in commercial preparations of methacryloyl chloride. vandemark.com

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): TEMPO is a stable free radical that is highly effective at inhibiting polymerization by reacting with propagating polymer chains. nih.gov

In addition to chemical inhibitors, procedural controls are vital. A Korean patent describes a process for preparing high-purity (meth)acryloyl chlorides by carefully controlling the reaction temperature and pressure. google.com The temperature is maintained between 30°C and 100°C, as higher temperatures promote the formation of polymer by-products. google.com Furthermore, conducting the reaction and subsequent distillation under reduced pressure helps to minimize polymer formation. google.com For storage, refrigeration at temperatures below 0°C is recommended to ensure stability and prevent polymerization over time. vandemark.com

Table 2: Common Polymerization Inhibitors for Methacryloyl Derivatives

| Inhibitor | Type | Context of Use | Reference |

|---|---|---|---|

| Hydroquinone | Phenolic | General inhibitor for acrylates and methacrylates; used during distillation. | google.comresearchgate.net |

| p-Methoxyphenol (MEHQ) | Phenolic | Popular inhibitor for methacrylates; used in the synthesis of N-Methacryloylglycylglycine. | google.comprepchem.com |

| Phenothiazine | Amine Derivative | Standard stabilizer in commercial methacryloyl chloride. | vandemark.com |

| TEMPO | Stable Free Radical | Effective inhibitor for free-radical polymerization. | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methacryloyl chloride |

| N-Methacryloylglycylglycine |

| N-(2-Methylacryloyl)glycine |

| 2-oxo-cyclopentanecarbonyl chloride |

| Hydroquinone |

| p-Methoxyphenol (MEHQ) |

| Phenothiazine |

| TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) |

| Thionyl chloride |

Chemical Reactivity and Derivatization Pathways of N 2 Methylacryloyl Glycyl Chloride

Reactivity of the Acyl Chloride Functional Group

The acyl chloride moiety in N-(2-Methylacryloyl)glycyl chloride is a highly reactive electrophilic center, making it susceptible to attack by a variety of nucleophiles. This reactivity is the basis for its utility in synthesizing a wide array of derivatives.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the primary reaction pathway for the acyl chloride group. This process involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.

This compound readily reacts with primary and secondary amines to form stable amide bonds. researchgate.netkhanacademy.org This reaction is a cornerstone of its chemical utility, allowing for the covalent attachment of the methacryloyl glycyl moiety to amine-containing molecules. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. researchgate.net A common procedure for this type of amidation is the Schotten-Baumann technique, which has been a standard method for many years. researchgate.net

Reaction with Primary Amines: Forms N-substituted amides.

Reaction with Secondary Amines: Yields N,N-disubstituted amides.

The general reaction can be represented as: R-NH₂ + Cl-C(=O)-Gly-N(H)-C(=O)-C(CH₃)=CH₂ → R-N(H)-C(=O)-Gly-N(H)-C(=O)-C(CH₃)=CH₂ + HCl R₂NH + Cl-C(=O)-Gly-N(H)-C(=O)-C(CH₃)=CH₂ → R₂N-C(=O)-Gly-N(H)-C(=O)-C(CH₃)=CH₂ + HCl

A study on the reaction of methacryloyl chloride with an amine suggests using a 1.1:1 mole ratio of the reactants with 3 moles of triethylamine at a temperature of 0-5 °C. researchgate.net

In the presence of alcohols, this compound undergoes esterification to produce the corresponding esters. vandemark.comcommonorganicchemistry.com This reaction is another example of nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. commonorganicchemistry.com Similar to amidation, a base is often added to scavenge the HCl generated. The reaction is a two-step process where the acid chloride is first formed and isolated, then reacted with the alcohol. commonorganicchemistry.com

The general reaction is as follows: R-OH + Cl-C(=O)-Gly-N(H)-C(=O)-C(CH₃)=CH₂ → R-O-C(=O)-Gly-N(H)-C(=O)-C(CH₃)=CH₂ + HCl

This pathway is crucial for conjugating the methacryloyl glycyl group to molecules bearing hydroxyl functionalities.

The reactivity of this compound with amines extends to the amino groups of amino acids and peptides. nih.govnih.gov This allows for the synthesis of peptide-based polymers and bioconjugates. The N-terminal amino group of a peptide or the amino group of an amino acid can attack the acyl chloride, forming a new peptide bond. nih.gov This reaction is fundamental in creating materials that combine the biological activity of peptides with the polymerizable nature of the methacryloyl group. chemrxiv.orguidaho.edu

For instance, the chlorination of dipeptides can occur at the N-terminal amino group, leading to the formation of N-monochloro or N-dichloro derivatives. nih.gov While this specific study focuses on chlorination by the myeloperoxidase/H2O2/Cl- system, the underlying principle of reactivity at the N-terminal amino group is relevant. nih.gov

The synthesis of peptide intermediate fragments can be achieved using solid-phase synthesis techniques, where amino acids are sequentially added to a resin. google.com This highlights the controlled manner in which peptide chains can be built and subsequently functionalized.

Formation of Activated Esters for Subsequent Coupling Reactions

This compound can be used to form activated esters, which are more stable than the acyl chloride but still sufficiently reactive for subsequent coupling reactions. mdpi.com Activated esters, such as those derived from N-hydroxysuccinimide (NHS) or pentafluorophenol, serve as valuable intermediates in bioconjugation. mdpi.com These esters can be isolated and then reacted with nucleophiles like amines under controlled conditions, offering a more versatile approach to conjugation. mdpi.com

The formation of an activated ester can be represented as: Cl-C(=O)-Gly-N(H)-C(=O)-C(CH₃)=CH₂ + HO-NHS → NHS-O-C(=O)-Gly-N(H)-C(=O)-C(CH₃)=CH₂ + HCl

These activated esters are particularly useful for creating libraries of compounds by reacting them with various amine-containing molecules.

Stereoselective Acylation and Kinetic Resolution Applications

The structural features of this compound, particularly the chiral center that can be introduced in the glycyl moiety or in a tethered molecule, open up possibilities for stereoselective reactions. While specific examples for this compound are not abundant in the provided search results, the principle of using acyl chlorides for stereoselective acylation and kinetic resolution is well-established. rsc.orgnih.gov

In a kinetic resolution, the acylating agent reacts at different rates with the enantiomers of a racemic mixture, allowing for their separation. For example, polymer-supported silyl (B83357) chlorides have been used in the asymmetric kinetic resolution of racemic secondary cyclic alcohols, demonstrating that the polymer backbone can influence enantiomeric selectivity. rsc.org Similarly, highly stereoselective glycosylation has been achieved using glycosyl chloride intermediates. nih.gov This suggests that with appropriate chiral auxiliaries or catalysts, this compound could potentially be employed in stereoselective synthesis.

Reactivity of the Methacryloyl Unsaturated Group

The carbon-carbon double bond of the methacryloyl group is susceptible to addition reactions, most notably polymerization. This reactivity is central to the use of methacryloyl-containing compounds in the synthesis of polymers with tailored properties. sigmaaldrich.com

The initiation of radical polymerization of the methacryloyl group can be achieved through the use of radical initiators, which decompose upon heating or irradiation to generate free radicals. These radicals then react with the monomer to initiate the polymerization process. Common initiators for such polymerizations include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides. nih.gov The polymerization of methacryloyl chloride itself can be vigorous and may even occur violently. chemicalbook.comnoaa.gov The process involves the standard steps of initiation, propagation, and termination. During propagation, the radical end of the growing polymer chain adds to the double bond of a new monomer molecule. Termination typically occurs through combination or disproportionation of two growing polymer chains. youtube.com The rate of polymerization and the molecular weight of the resulting polymer are dependent on factors such as monomer concentration, initiator concentration, and temperature. youtube.com

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. youtube.com Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly effective for acrylamide- and methacrylate-based monomers. nih.govacs.orgnih.gov

RAFT polymerization utilizes a chain transfer agent (CTA), typically a dithiocarbonyl compound, to mediate the polymerization. acs.org This process allows for the synthesis of well-defined polymers from monomers structurally similar to this compound, such as N-substituted acrylamides. acs.org The choice of CTA is crucial for achieving good control over the polymerization. nih.gov For instance, dithiocarbamate-type CTAs have been shown to be efficient for the controlled synthesis of polymers from N-acryloyl-L-proline. acs.org Similarly, dodecyl trithiodimethyl propionic acid has been identified as a suitable trithiocarbonate (B1256668) RAFT CTA for the rapid polymerization of acrylamide. nih.govnih.gov

Another prominent CLRP method is Atom Transfer Radical Polymerization (ATRP), which has been successfully employed for the controlled polymerization of methyl methacrylate (B99206) (MMA), a structurally related monomer. cmu.educmu.edu ATRP typically uses a transition metal complex (e.g., copper bromide with a substituted bipyridine ligand) as a catalyst and an alkyl halide as an initiator. cmu.educmu.edu This technique allows for the synthesis of poly(methyl methacrylate) with controlled molecular weights and low polydispersities. cmu.edu

Table 1: Comparison of Controlled Radical Polymerization Techniques for Related Monomers

| Technique | Monomer Examples | Key Components | Advantages |

| RAFT | N-alkylacrylamides, Acrylamide | Chain Transfer Agent (CTA), Initiator | Tolerant to a wide range of functional groups and solvents; enables synthesis of complex architectures. nih.govacs.org |

| ATRP | Methyl Methacrylate (MMA) | Initiator (Alkyl Halide), Catalyst (Transition Metal Complex), Ligand | Well-controlled molecular weight and low polydispersity; allows for synthesis of block copolymers. cmu.educmu.edu |

Intra- and Intermolecular Reactions of Related Methacryloyl Chlorides

Beyond polymerization, methacryloyl chlorides can undergo other significant reactions, particularly dimerization and isomerization, especially during storage. chimia.ch

Upon prolonged standing, methacryloyl chloride has been observed to form cyclic dimers. chimia.ch One of the primary dimers formed, even at low temperatures, is a six-membered ring resulting from an oxa-Diels-Alder reaction. researchgate.net In this [4+2] cycloaddition, one molecule of methacryloyl chloride acts as the diene and another as the dienophile.

In the presence of a Lewis acid, such as titanium tetrachloride, this six-membered dimer can isomerize into a mixture of five-membered cyclopentanone-based carbonyl chlorides. researchgate.net The relative ratio of these isomers depends on the specific Lewis acid used and the reaction time. The formation of these dimers can be significant, constituting up to 15% of a batch of methacryloyl chloride. It has been suggested that to obtain pure methacryloyl chloride, commercial samples should be distilled and stored at temperatures not exceeding 20°C without contact with metal surfaces.

Table 2: Dimerization and Isomerization of Methacryloyl Chloride

| Reactant | Conditions | Product(s) | Reaction Type |

| Methacryloyl chloride | Prolonged storage, low temperature | Six-membered cyclic dimer | Oxa-Diels-Alder reaction researchgate.net |

| Six-membered cyclic dimer | Lewis acid (e.g., TiCl₄) | Mixture of five-membered cyclopentanone (B42830) carbonyl chlorides | Isomerization researchgate.net |

Tandem Cycloaddition Reactions with Activated Nucleophiles

The dimerization of methacryloyl chloride via an oxa-Diels-Alder reaction represents a cycloaddition process. The resulting dimer can then undergo further reactions with nucleophiles in a sequential or tandem fashion. For instance, the six-membered ring dimer has been shown to react with amines. chimia.ch The reaction of flash-distilled methacryloyl chloride, which may contain the dimer, with amines can lead to the formation of amides of the oxa-Diels-Alder dimer as by-products. chimia.ch This indicates a cycloaddition followed by a nucleophilic acyl substitution.

Furthermore, the dimer itself can be isolated and selectively converted into other derivatives. For example, hydrolysis of the dimer with heavy water (D₂O) leads to the formation of a diacid, while reaction with methanol (B129727) yields a dimethyl ester. These transformations highlight the potential for tandem reaction sequences starting from the cycloaddition of methacryloyl chloride.

Polymerization and Copolymerization Studies Involving N 2 Methylacryloyl Glycyl Chloride

Homopolymerization Characteristics

Investigations into Polymerization Kinetics

No information is available in the scientific literature regarding the homopolymerization kinetics of N-(2-Methylacryloyl)glycyl chloride.

Influence of Initiator Systems on Polymerization

There are no published studies on the effect of different initiator systems on the homopolymerization of this compound.

Copolymerization with Diverse Monomers

Incorporation into Hydrophilic and Amphiphilic Polymer Systems

There is no available research on the incorporation of this compound into hydrophilic or amphiphilic polymer systems.

Strategies for Controlled Molecular Weight and Polydispersity

No strategies for controlling the molecular weight and polydispersity of polymers containing this compound have been reported in the scientific literature.

Polymer Architecture and Structural Control

The design of complex polymer architectures, such as linear, cross-linked, branched, and star-shaped topologies, is a cornerstone of modern polymer science, enabling the tailoring of material properties for specific applications. For a monomer like this compound, the combination of a polymerizable methacryloyl group and a reactive glycyl chloride moiety presents theoretical possibilities for creating such advanced structures.

Design of Linear and Cross-linked Polymer Networks

In principle, the vinyl group of this compound could undergo free radical polymerization to form linear polymer chains. The pendant glycyl chloride groups along this backbone would then offer sites for subsequent cross-linking reactions. By introducing a difunctional or multifunctional cross-linking agent that can react with the acyl chloride, a three-dimensional polymer network could be formed. The density of this network, and thus its mechanical and swelling properties, could theoretically be controlled by the molar ratio of the monomer to the cross-linking agent.

However, a review of available scientific literature does not yield specific examples or detailed research findings on the synthesis and characterization of such linear polymers or cross-linked networks derived from this compound.

Development of Branched and Star-shaped Polymer Topologies

The synthesis of branched and star-shaped polymers typically involves specialized polymerization techniques such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or the use of multifunctional initiators.

For this compound, one could envision a "grafting-from" approach to create branched polymers. A linear polymer backbone could be functionalized with initiator sites, from which the polymerization of this compound could be initiated. Alternatively, a "grafting-to" method might involve the reaction of pre-synthesized polymer chains containing the reactive glycyl chloride groups with a multifunctional core.

Similarly, star-shaped polymers could potentially be synthesized using a "core-first" method, where a multifunctional initiator triggers the polymerization of this compound, resulting in multiple polymer arms growing from a central point. The reactive end-groups of these arms would be the acyl chloride moieties, allowing for further functionalization.

Despite these theoretical possibilities, there is a lack of published research detailing the successful synthesis and characterization of branched or star-shaped polymers using this compound as the primary monomer. While studies on star-shaped polymers from other monomers are prevalent, the specific application of these techniques to this compound has not been documented in the available literature.

Advanced Polymeric Systems and Research Applications Derived from N 2 Methylacryloyl Glycyl Chloride

Development of Functional Polymer Carriers

The intrinsic reactivity of N-(2-Methylacryloyl)glycyl chloride is leveraged to create functional polymer carriers designed for specific and controlled interactions within biological and chemical systems. These carriers form the basis for advanced therapeutic and diagnostic platforms.

Design of Reactive Copolymer Precursors

The synthesis of functional polymers often begins with the creation of reactive copolymer precursors. This compound is an ideal candidate for this purpose due to its methacryloyl group, which readily participates in free-radical polymerization, and its acyl chloride group, which provides a site for subsequent chemical modification.

Researchers can copolymerize this compound with a variety of other monomers to generate precursor polymers with a range of properties. The choice of comonomer is critical for tuning the characteristics of the final polymer, such as solubility, hydrophilicity, and biocompatibility. For instance, copolymerization with hydrophilic monomers like N-(2-hydroxypropyl)methacrylamide (HPMA) or N-vinylpyrrolidone can produce water-soluble polymers that are valuable as carriers for biologically active compounds. researchgate.netnih.gov The acyl chloride groups distributed along the polymer backbone are preserved during this process, acting as latent reactive sites. These sites can later be used to attach drugs, targeting ligands, or other functional molecules with high efficiency under mild conditions. This strategy allows for the production of well-defined macromolecular drug carriers from a common polymeric intermediate. globalresearchonline.net

Table 1: Examples of Comonomers for Reactive Precursor Synthesis

| Comonomer | Resulting Polymer Property | Potential Application |

|---|---|---|

| N-(2-hydroxypropyl)methacrylamide (HPMA) | Increased water solubility, biocompatibility | Polymeric drug carriers |

| N-vinylpyrrolidone | High hydrophilicity, low toxicity | Biomedical materials |

| 2-dimethylaminoethyl methacrylate (B99206) (DMAEM) | Cationic nature, pH-sensitivity | Gene delivery vectors |

| N-vinylacetamide | Controlled hydrophobicity | Functional polymers researchgate.net |

Engineering of Polymer-Substrate Conjugates

The ability to covalently attach polymers to solid surfaces is crucial for creating advanced biomaterials, biosensors, and cell culture platforms. The reactive nature of polymers derived from this compound makes them excellent candidates for engineering polymer-substrate conjugates. The acyl chloride groups on the polymer precursor can react with nucleophilic functional groups (e.g., -OH, -NH2) present on the surface of various substrates, such as silicon, glass, or polycarbonate.

This reaction forms a stable, covalent bond, effectively grafting the polymer onto the substrate. nih.gov Such polymer coatings can be designed to resist non-specific protein adsorption, promote specific cell adhesion, or present bioactive molecules in a controlled manner. For example, a polymer with pendant glycyl residues can be conjugated to a surface to create a biocompatible coating that mimics aspects of the extracellular matrix, thereby improving the performance of medical implants or cell culture devices. nih.gov

Research into Enzyme-Degradable Spacers within Polymer Architectures

A key area of research is the development of polymers that can be degraded by specific enzymes found in the body. This allows for the creation of materials that can release a therapeutic payload in response to a specific disease state or be safely eliminated after their function is complete. The "glycyl" component of this compound is essentially a building block of a peptide, making it a prime candidate for creating enzyme-cleavable sites within a polymer. nih.gov

When this monomer is incorporated into a polymer, the resulting glycine (B1666218) unit can act as a spacer that is recognized and cleaved by proteases like cathepsins, which are often overexpressed in tumor environments. nih.govnih.gov This enzymatic cleavage can break a bond between the polymer backbone and an attached drug molecule, leading to targeted drug release at the site of disease. google.com The length and chemical nature of the spacer can be adjusted to control the rate of cleavage and, consequently, the drug release kinetics. nih.govgoogle.com Research has shown that polymers containing specific peptide sequences can be designed for high stability in the bloodstream while being rapidly cleaved upon internalization into target cells. nih.gov

Table 2: Enzyme-Cleavable Linkers and Corresponding Enzymes

| Linker/Spacer Type | Example Sequence | Cleaving Enzyme Class | Relevance |

|---|---|---|---|

| Peptide Linker | -Gly-Phe-Leu-Gly- | Proteases (e.g., Cathepsin B) | Targeted drug release in cancer therapy |

| Peptide Linker | -Phe-Lys-Phe-Leu- | Proteases (e.g., Cathepsin B) | Intracellular drug delivery nih.gov |

| Gelatin-derived | Proline-X-Glycine-Proline | Collagenases | Biodegradable hydrogels for tissue engineering nih.gov |

Fabrication of Hydrogels and Smart Polymer Networks

Hydrogels are three-dimensional, water-swollen polymer networks that are highly valued in biomedical applications for their tissue-like properties. This compound is a precursor for fabricating "smart" hydrogels that can respond to environmental stimuli.

Synthesis of pH-Responsive Hydrogel Systems

Smart hydrogels that change their properties in response to pH are particularly useful for oral drug delivery, where a drug must pass through the acidic environment of the stomach to be released in the neutral pH of the intestine. mdpi.com After polymerization and hydrolysis of the highly reactive acyl chloride, polymers of this compound contain pendant carboxylic acid groups (-COOH) from the glycine moiety. mdpi.com

These acidic groups are the key to the hydrogel's pH-responsiveness. researchgate.net

In acidic conditions (low pH): The carboxylic acid groups are protonated (-COOH), and the polymer network is relatively collapsed, holding less water. mdpi.com

In neutral or basic conditions (higher pH): The carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting negative charges along the polymer chains repel each other, causing the hydrogel network to expand and swell with water. mdpi.comnih.gov

This pH-dependent swelling behavior can be finely tuned by altering the concentration of the N-(2-Methylacryloyl)glycyl monomer within the hydrogel. mdpi.com This allows for the design of systems that protect a drug at low pH and release it in a controlled manner at a higher, targeted pH. mdpi.com

Table 3: Swelling Behavior of a Hypothetical N-(2-Methylacryloyl)glycyl-based Hydrogel

| Environmental pH | Carboxylic Group State | Dominant Force | Hydrogel State |

|---|---|---|---|

| 1.2 (Stomach) | Protonated (-COOH) | Hydrogen Bonding | Collapsed / Low Swelling |

| 7.4 (Intestine) | Deprotonated (-COO⁻) | Electrostatic Repulsion | Expanded / High Swelling |

Design of Hydrogels for Adsorption and Separation Research

The same pH-responsive properties that are valuable for drug delivery can also be exploited in adsorption and separation technologies. The ability to control the charge density of a hydrogel by simply adjusting the pH of the surrounding solution makes these materials effective as tunable adsorbents.

At a pH above the pKa of the glycine's carboxylic acid, the hydrogel network is negatively charged and can effectively bind and adsorb positively charged molecules, such as certain proteins, peptides, or metal cations, through electrostatic interactions. Subsequently, by lowering the pH, the hydrogel can be neutralized, disrupting the electrostatic binding and allowing for the release and recovery of the adsorbed substance. This reversible binding mechanism provides a basis for developing efficient separation and purification processes for valuable biomolecules or for the removal of charged pollutants from water.

Cryogel Synthesis and Surface Functionalization for Molecular Interaction Studies

Cryogels are macroporous gel matrices formed by the polymerization and cross-linking of monomers in a frozen state. The pores are created by ice crystals that act as porogens; upon thawing, a network of large, interconnected pores remains. This structure is highly advantageous for applications involving the flow of viscous fluids or the passage of large molecules and even cells.

This compound is an ideal candidate for fabricating functional cryogels designed for molecular interaction studies. The synthesis process involves dissolving the monomer and a cross-linker in an aqueous solution, initiating free-radical polymerization, and allowing the reaction to proceed at sub-zero temperatures. nih.gov The methacryloyl group of the monomer participates in the polymerization to form the cryogel backbone.

Crucially, the glycyl chloride moiety remains largely intact and available on the pore surfaces of the resulting cryogel. This reactive group serves as an anchor for the covalent immobilization of various biomolecules, such as enzymes or antibodies. For example, the amine groups present in proteins can readily react with the acyl chloride, forming stable amide bonds. This surface functionalization turns the inert cryogel matrix into a specific affinity chromatography support or a bioreactor. Researchers have successfully immobilized enzymes like catalase within cryogel matrices to study enzymatic kinetics, stability, and reusability in continuous flow systems. nih.gov The macroporous nature of cryogels ensures minimal diffusion limitations, allowing substrates to easily access the immobilized enzymes, thus providing a more accurate model of their activity. nih.gov Similarly, these functionalized cryogels can be used to study protein-protein interactions, antibody-antigen binding, or for the electrochemical detection of DNA. nih.gov

Bioconjugation and Biopolymer Modification Methodologies

Covalent Functionalization of Amino Acid-Containing Biopolymers

This compound serves as a highly efficient reagent for the covalent modification of biopolymers that contain amino acid residues, particularly proteins and polypeptides. The primary target for this functionalization is the free amine group found in the side chain of lysine (B10760008) residues and at the N-terminus of the polymer chain. The reaction is a nucleophilic acyl substitution where the amino group attacks the highly electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of a stable amide bond and the release of hydrogen chloride. This process effectively grafts a polymerizable methacryloyl group onto the biopolymer. This modification is foundational for creating a new class of semi-synthetic materials that combine the biological functionality of the original biopolymer with the processing advantages of a synthetic polymer.

Integration of Methacryloyl Groups onto Natural Polymer Scaffolds

A significant application of this covalent functionalization is the transformation of natural polymers into photopolymerizable scaffolds for tissue engineering. nih.gov Natural polymers such as gelatin, collagen, and chitosan (B1678972) are widely used due to their biocompatibility and biodegradability. However, they often lack the mechanical strength and processability required for certain applications.

By reacting these polymers with this compound, methacryloyl groups are integrated onto their backbones. A prime example is the synthesis of gelatin methacryloyl (GelMA), a widely used biomaterial in tissue engineering. nih.gov The introduction of these groups allows the modified gelatin to be cross-linked into a stable hydrogel network upon exposure to ultraviolet (UV) light in the presence of a photoinitiator. This provides precise spatial and temporal control over the gelation process, which is critical for applications like 3D bioprinting. The resulting GelMA hydrogels better mimic the mechanical properties of the native extracellular matrix (ECM) and support cell adhesion, proliferation, and differentiation. nih.gov

Table 1: Methacryloylation of Natural Polymer Scaffolds

| Natural Polymer | Reactive Group | Resulting Polymer | Key Advantage of Methacryloylation |

|---|---|---|---|

| Gelatin | Amine groups (Lysine) | Gelatin Methacryloyl (GelMA) | UV-curable, tunable mechanical properties, enhanced processability for 3D bioprinting. nih.gov |

| Collagen | Amine groups (Lysine) | Collagen Methacryloyl (ColMA) | Photopolymerizable, improved mechanical stability while retaining cell-binding motifs. |

Synthesis of Biomimetic Polymer Systems

Biomimetic polymers are synthetic materials designed to replicate the structure and function of biological molecules or systems. csuohio.edursc.org this compound is a valuable tool in creating monomers that lead to such polymers. By first reacting the acyl chloride with a specific biomolecule (like a peptide, sugar, or a molecule that mimics a cell membrane component), a functional monomer is created that can then be polymerized.

A prominent example is the development of polymers that mimic the surface of a cell membrane to prevent non-specific protein adsorption and subsequent biofouling. This is often achieved by incorporating zwitterionic moieties, such as phosphorylcholine, into a polymer backbone. nih.govnih.gov A synthetic route could involve reacting this compound with a phosphorylcholine-containing alcohol to create a methacryloyl-glycyl-phosphorylcholine monomer. Polymerization of this monomer yields a material with a highly hydrophilic and electrically neutral surface that strongly resists protein adhesion, making it ideal for medical devices that come into contact with blood, such as stents and catheters. nih.govnih.gov This approach allows for the creation of materials that are "biologically invisible," reducing the foreign body response and improving device longevity and safety. nih.gov

Role as a Versatile Functional Monomer in Materials Science

Preparation of Methacryloyl-Peptide and -Amino Acid Monomers

The fundamental utility of this compound in many advanced applications stems from its ability to readily react with amino acids and peptides to form novel, functional monomers. nih.gov This reaction provides a straightforward method to combine the polymerizable nature of a methacrylate with the specific biological or chemical functionality of an amino acid or a peptide sequence.

The synthesis involves the reaction of the free amino group of an amino acid or peptide with the acyl chloride group of this compound. nih.govgoogle.com The reaction is typically carried out in an aqueous medium under slightly basic conditions or in a dry organic solvent with a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.govresearchgate.net The resulting N-methacryloyl-glycyl-amino acid (or peptide) monomer contains a polymerizable double bond, making it suitable for free-radical polymerization to create homopolymers or copolymers with a wide range of properties. For instance, polymers synthesized from N-acryl amino acid monomers have shown potential as heparin mimetics, inhibiting enzymes involved in inflammation and tumor metastasis without the anticoagulant side effects of heparin. nih.gov

Table 2: Synthesis of Methacryloyl-Amino Acid Monomers

| Reactant 1 | Reactant 2 | Resulting Monomer | Reaction Type |

|---|---|---|---|

| This compound | Glycine | N-(2-Methylacryloyl)glycyl-glycine | Nucleophilic Acyl Substitution |

| This compound | L-Leucine Ester | N-(2-Methylacryloyl)glycyl-L-leucine Ester | Nucleophilic Acyl Substitution |

Intermediate for Polymerizable Derivatives for Specific Research Endeavors

This compound serves as a crucial intermediate in the synthesis of a variety of polymerizable derivatives tailored for specific research applications. Its inherent reactivity, stemming from the presence of both a polymerizable methacryloyl group and a reactive acyl chloride, allows for its versatile modification and incorporation into advanced polymeric systems. This strategic design enables the introduction of the glycyl moiety into polymer structures, which can impart unique properties such as biocompatibility, hydrophilicity, and specific recognition sites.

The acyl chloride group of this compound readily undergoes nucleophilic substitution reactions with a wide range of compounds, including alcohols, amines, and thiols. This reactivity is fundamental to its role as a building block for creating functional monomers that can then be polymerized to yield materials with desired characteristics. Researchers have leveraged this to develop polymers for applications ranging from biomaterials to responsive systems.

Synthesis of Functional Monomers

The primary application of this compound as an intermediate is in the synthesis of functional monomers. By reacting it with different nucleophiles, a diverse library of monomers can be generated. For instance, reaction with amino-functionalized molecules can lead to the formation of amide-containing monomers, while reaction with hydroxy-functionalized compounds yields ester-containing monomers. These monomers can then be polymerized or copolymerized to create polymers with tailored side chains.

A key example of its utility is in the synthesis of peptide-containing polymers. The glycyl unit provides a simple amino acid spacer to which other amino acids or peptide sequences can be attached. This is particularly relevant in the field of biomaterials, where polymers that mimic biological structures are of great interest.

Applications in Advanced Polymeric Systems

The derivatives synthesized from this compound have found utility in several areas of polymer research:

Biomaterials: Polymers incorporating the glycyl moiety can exhibit enhanced biocompatibility, making them suitable for applications such as tissue engineering scaffolds, drug delivery vehicles, and coatings for medical devices. The peptide-like structure can promote cell adhesion and reduce inflammatory responses.

Responsive Polymers: By introducing stimuli-responsive groups through reaction with the acyl chloride, "smart" polymers can be created. These polymers can undergo conformational changes or release payloads in response to specific triggers like pH, temperature, or the presence of certain biomolecules.

Surface Modification: The reactive nature of the derivatives allows for their grafting onto surfaces to alter surface properties. For example, surfaces can be functionalized to become more hydrophilic, protein-repellent, or to present specific binding sites for targeted interactions.

Below are tables detailing the synthesis of related methacryloyl derivatives, illustrating the general synthetic strategies that can be applied to this compound.

Table 1: Synthesis of N-Methacryloylglycylglycine prepchem.com

| Reactant | Molar Amount | Key Role |

| Glycylglycine (B550881) | 0.1 mol | Peptide backbone |

| Methacryloyl chloride | - | Introduces polymerizable group |

| Sodium hydroxide (B78521) | - | Base |

| p-Methoxyphenol | 500 mg | Inhibitor |

This table illustrates the synthesis of a dipeptide derivative, highlighting the reaction of an amino group with an acyl chloride to form a stable amide bond, a reaction pathway directly applicable to this compound. prepchem.com

Table 2: General Synthesis of Methacrylate Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Methacrylic acid | Thionyl chloride | - | Methacryloyl chloride |

| Methacryloyl chloride | Alcohol | Base | Methacrylate ester |

| Methacryloyl chloride | Amine | Base | Methacrylamide |

This table provides a general overview of the types of reactions methacryloyl chloride and its derivatives can undergo to form various functional monomers.

Structure Reactivity Correlations in N 2 Methylacryloyl Glycyl Chloride Derivatives

Influence of Glycyl Moiety on Acyl Chloride Reactivity

The reactivity of an acyl chloride is primarily determined by the electrophilicity of the carbonyl carbon. chemguide.co.uk This carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which withdraw electron density and create a significant partial positive charge, making it highly susceptible to nucleophilic attack. chemguide.co.ukchemistrystudent.com In N-(2-Methylacryloyl)glycyl chloride, the acyl chloride is part of an N-acyl amino acid chloride structure. The entire N-(2-Methylacryloyl)glycyl substituent influences this inherent reactivity through both electronic and steric effects.

The glycyl moiety (-NH-CH₂-CO-) and the attached methacryloyl group electronically influence the remote acyl chloride. The amide bond within the structure is electron-withdrawing, an effect that is transmitted through the methylene (B1212753) (-CH₂) spacer. This inductive effect can subtly increase the partial positive charge on the acyl chloride's carbonyl carbon, potentially enhancing its reactivity compared to simple alkyl acyl chlorides. However, the methylene spacer dampens this electronic influence.

Table 1: Inferred Relative Reactivity of Selected Acyl Chlorides with a Standard Nucleophile

| Acyl Chloride | Structure of Acyl Group | Key Influencing Factors | Inferred Relative Reactivity |

| Acetyl chloride | CH₃-CO- | Small size, minimal steric hindrance. | High |

| Pivaloyl chloride | (CH₃)₃C-CO- | Significant steric hindrance from t-butyl group. | Low |

| N-Acetylglycyl chloride | CH₃-CO-NH-CH₂-CO- | Electron-withdrawing amide group (activating), moderate steric bulk. | High |

| This compound | CH₂=C(CH₃)-CO-NH-CH₂-CO- | Electron-withdrawing amide and vinyl groups (activating), larger steric bulk. | Very High |

Impact of Methacryloyl Group on Polymerization Behavior and Polymer Properties

The methacryloyl group, [CH₂=C(CH₃)CO-], is the polymerizable unit of the monomer. It readily undergoes free-radical polymerization, allowing for the formation of long-chain polymers with the N-glycyl chloride moiety as a pendant side chain. nih.govwikipedia.org The structure of this specific vinyl group has a profound impact on both the polymerization process and the properties of the resulting polymer.

The key feature of the methacryloyl group is the α-methyl group on the double bond. Compared to its non-methylated analogue, the acryloyl group, this methyl group significantly alters the polymer's characteristics. mdpi.com

Polymer Chain Stiffness: The methyl group restricts the rotational freedom of the polymer backbone. This leads to a stiffer polymer chain compared to polymers made from acrylate-based monomers. mdpi.com

Thermal Stability: The increased chain stiffness contributes to a higher glass transition temperature (T₉). A higher T₉ indicates that the polymer remains in a rigid, glassy state at higher temperatures, which is a measure of its thermal stability. nih.gov

The polymerization of this compound thus yields poly(this compound), a polymer with a robust and thermally stable polymethacrylate (B1205211) backbone. The bulky and polar N-glycyl chloride side chains will also influence inter-chain interactions, further affecting the material's bulk properties.

Table 2: Comparison of Polymer Properties Derived from Related Acrylic Monomers

| Monomer | Polymer Repeating Unit | Key Monomer Feature | Expected Polymer Glass Transition Temp. (T₉) | Expected Polymer Chain Flexibility |

| Methyl Acrylate | -[CH₂-CH(COOCH₃)]- | Acrylate group | Low (~10 °C) | High |

| Methyl Methacrylate (B99206) | -[CH₂-C(CH₃)(COOCH₃)]- | Methacrylate group | High (~105 °C) | Low |

| This compound | -[CH₂-C(CH₃)(CO-NH-CH₂-COCl)]- | Methacrylate group with bulky, polar side chain | Very High (estimated >120 °C) | Very Low |

Correlation of Monomer Structure with Polymer Functionalization and Performance in Research Models

A primary advantage of using this compound as a monomer is the direct correlation between its structure and the functional potential of the resulting polymer. The polymerization proceeds via the methacryloyl group, leaving the acyl chloride on the pendant glycyl moiety untouched and available for post-polymerization modification. rsc.org This creates a versatile platform for designing functional materials.

The polymer backbone, derived from the polymethacrylate structure, provides the core mechanical and thermal properties. The pendant N-glycyl chloride groups act as highly reactive handles for covalent functionalization. These acyl chloride groups can readily react with a wide range of nucleophiles, such as amines and alcohols, in addition-elimination reactions to form stable amide or ester linkages, respectively. savemyexams.comvandemark.com

This strategy allows for the precise introduction of desired chemical functionalities onto a pre-formed polymer scaffold. The performance of the final material is a direct consequence of the molecules attached in this functionalization step. For example, attaching hydrophilic molecules can render the polymer water-soluble, while attaching bioactive molecules can create materials for biomedical applications. The glycyl spacer ensures that the attached functional molecule is held at a slight distance from the polymer backbone, potentially improving its accessibility and activity.

Table 3: Research Models for Polymer Functionalization and Performance

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-Methylacryloyl)glycyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via acylation of glycine derivatives using methacryloyl chloride under anhydrous conditions. Key parameters include:

- Temperature : Maintain at 0–5°C to minimize side reactions (e.g., polymerization of methacryloyl groups).

- Solvent : Use dichloromethane or THF for optimal solubility .

- Catalyst : Triethylamine (TEA) is critical for neutralizing HCl byproducts and driving the reaction forward.

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Post-synthesis purification via column chromatography (silica gel, gradient elution) typically achieves >85% purity.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.95 ppm (CH₃ from methacryloyl), δ 4.15–4.30 ppm (CH₂ from glycine), and δ 5.70–6.10 ppm (vinyl protons) confirm the structure.

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (amide and acyl chloride groups) .

- FT-IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and ~1650 cm⁻¹ (amide C=O) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods with local exhaust ventilation to prevent inhalation of volatile HCl byproducts .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Respiratory protection (N95 mask) is mandatory during scale-up .

- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How does the reactivity of this compound vary in nucleophilic acyl substitution reactions, and what competing pathways exist?

- Methodological Answer :

- Competing Pathways : Hydrolysis (dominant in aqueous media) and polymerization (initiated by free radicals or heat).

- Mitigation Strategies :

- Anhydrous Solvents : Use molecular sieves to maintain dryness.

- Inhibitors : Add 50–100 ppm hydroquinone to suppress radical polymerization .

- Reactivity Data :

| Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Amine | DCM | 25 | 78 |

| Alcohol | THF | 0–5 | 65 |

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer :

- Impurity Profile : Residual glycine (<1%), methacrylic acid (<0.5%), and oligomers.

- Analytical Techniques :

- GC-FID : Calibrate with six standards (LOD: 0.1 ppm, LOQ: 0.3 ppm) using CS₂ as solvent and 2-butanol as internal standard .

- HPLC-MS : C18 column (ACN/water + 0.1% formic acid) detects oligomers (m/z >300).

Q. How can computational modeling (e.g., DFT) predict the stability and electronic properties of this compound?

- Methodological Answer :

- DFT Parameters : B3LYP/6-311++G(d,p) basis set for geometry optimization.

- Key Findings :

- Electrostatic Potential : High positive charge on the acyl chloride carbon (reactivity hotspot).

- HOMO-LUMO Gap : 5.2 eV, indicating moderate stability under inert conditions .

Data Contradiction Analysis

Q. Discrepancies in reported solubility data for this compound: How should researchers validate conflicting claims?

- Methodological Answer :

- Contradictory Data : Some sources claim solubility in ethers, while others report limited solubility.

- Resolution Strategy :

Experimental Validation : Conduct solubility tests at 25°C (e.g., 1 g compound in 10 mL solvent).

Spectroscopic Confirmation : Use NMR to detect solvent-complexation artifacts.

- Findings :

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | 120 |

| Diethyl ether | 45 |

Environmental and Stability Considerations

Q. What are the degradation pathways of this compound in aqueous environments, and how do pH and temperature affect hydrolysis kinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.